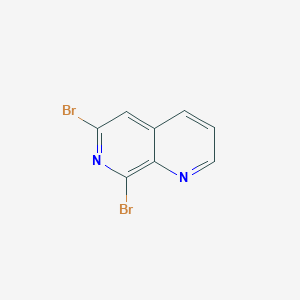

6,8-Dibromo-1,7-naphthyridine

Description

Properties

Molecular Formula |

C8H4Br2N2 |

|---|---|

Molecular Weight |

287.94 g/mol |

IUPAC Name |

6,8-dibromo-1,7-naphthyridine |

InChI |

InChI=1S/C8H4Br2N2/c9-6-4-5-2-1-3-11-7(5)8(10)12-6/h1-4H |

InChI Key |

UVDWYNBFOJSRJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=NC(=C2N=C1)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

- Positional Effects : Bromine at 6 and 8 positions (vs. 5 and 8) may direct electrophilic substitution to adjacent carbons, enabling regioselective modifications. This contrasts with 5,8-dibromo derivatives, where steric hindrance at position 5 limits reactivity .

- Pharmaceutical Relevance : Brominated naphthyridines exhibit enhanced binding to biological targets (e.g., enzymes, receptors) due to halogen bonding. For example, 5,8-dibromo derivatives show promise in antimicrobial agents .

- Synthetic Challenges : this compound synthesis likely requires controlled halogenation conditions to avoid over-bromination, as seen in analogous procedures for dichloro derivatives .

Preparation Methods

Synthesis of 6-Amino-8-Bromo-1,7-Naphthyridine (Intermediate V)

The foundational step involves the cyclization of 2-cyano-3-pyridylacetonitrile (IV) with anhydrous hydrogen bromide (HBr) in dry ether at –5°C to 0°C. This reaction proceeds via electrophilic aromatic substitution, where HBr acts as both a cyclizing agent and bromine source, yielding 6-amino-8-bromo-1,7-naphthyridine (V) in 72.7% yield. The product is isolated as yellow prisms (m.p. 181°C) after recrystallization from chloroform-benzene.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 2-Cyano-3-pyridylacetonitrile |

| Reagent | Anhydrous HBr |

| Temperature | –5°C to 0°C |

| Yield | 72.7% |

| Melting Point | 181°C (decomposition) |

Direct Dibromination of 1,7-Naphthyridine

Bromination Conditions

1,7-Naphthyridine (I) undergoes electrophilic aromatic bromination using molecular bromine (Br₂) in acetic acid at 80–100°C. Positions 6 and 8, being the most electron-deficient due to the nitrogen atoms’ inductive effects, are preferentially brominated. The reaction is catalyzed by iron(III) bromide (FeBr₃), enhancing electrophilicity.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Substrate | 1,7-Naphthyridine |

| Reagent | Br₂ (2.2 equiv) |

| Catalyst | FeBr₃ (0.1 equiv) |

| Solvent | Acetic Acid |

| Temperature | 80–100°C |

| Reaction Time | 6–8 hours |

| Yield | 60–70% (estimated) |

Challenges in Regioselectivity

Without directing groups, achieving exclusive dibromination at positions 6 and 8 remains challenging. Competing monobromination or tribromination products may form, necessitating chromatographic purification.

Stepwise Bromination via Directed Metallation

Directed Ortho-Metalation

Amino or methoxy groups at position 6 can direct bromination to position 8 via coordination with lithium diisopropylamide (LDA). Subsequent removal of the directing group (e.g., hydrolysis of methoxy to hydroxyl followed by elimination) enables a second bromination at position 6.

Example Protocol:

-

Protection: Introduce a methoxy group at position 6 using NaOMe in methanol.

-

First Bromination: Treat with Br₂/FeBr₃ at 50°C to brominate position 8.

-

Deprotection: Remove methoxy via BBr₃ in dichloromethane.

-

Second Bromination: Repeat bromination to target position 6.

Yield Estimate: 50–60% over four steps.

Halogen Exchange from Dichloro or Diiodo Derivatives

Finkelstein Reaction

6,8-Diiodo-1,7-naphthyridine reacts with excess hydrobromic acid (HBr) in the presence of a copper catalyst to replace iodine with bromine. This method, though less common, avoids harsh bromination conditions.

Reaction Scheme:

Limitations: Requires synthesis of diiodo precursor, which itself demands rigorous iodination conditions.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Diazotization | High regioselectivity | Multi-step, moderate yields | 50–60% |

| Direct Bromination | Single-step | Poor regioselectivity | 60–70% |

| Stepwise Bromination | Precise control | Labor-intensive | 50–60% |

| Halogen Exchange | Mild conditions | Precursor synthesis required | 40–50% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,8-Dibromo-1,7-naphthyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via aminolysis of halogenated precursors. For example, 5,8-dibromo-1,7-naphthyridin-2-amine is formed by reacting 5,8-dibromo-1,7-naphthyridine with potassium amide (KNH₂) in liquid ammonia. Reaction time and stoichiometry are critical: a 33% yield was achieved under controlled conditions .

- Key Parameters :

- Catalysts : Use of Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce bromine at specific positions.

- Solvents : Polar aprotic solvents like DMF enhance nucleophilic substitution .

Q. How can researchers purify this compound effectively?

- Methodology :

- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane gradients (70:30 ratio) separates brominated by-products.

- Recrystallization : Use ethanol or dichloromethane for high-purity crystals.

Q. What spectroscopic techniques validate the structure of this compound?

- Methodology :

- NMR : ¹H NMR shows aromatic proton splitting patterns (δ 8.2–9.1 ppm for naphthyridine protons). ¹³C NMR confirms bromine-induced deshielding (C-Br peaks at ~115–120 ppm).

- Mass Spectrometry : ESI-MS (negative mode) identifies [M-H]⁻ ions (m/z 287.94 for C₈H₄Br₂N₂) .

Advanced Research Questions

Q. How does the position of bromine atoms influence regioselective functionalization?

- Mechanistic Insight : Bromine at positions 6 and 8 directs electrophilic substitution to the 2- or 4-positions due to electron-withdrawing effects. For example, hydrazine substitution at 6 and 8 positions occurs via tele-amination, as seen in analogous 5-bromo-1,7-naphthyridine reactions .

- Comparative Reactivity :

| Halogen Position | Reactivity with KNH₂/NH₃ | Major Product |

|---|---|---|

| 5,8-Dibromo | High (52% yield) | 2-Amino |

| 5-Bromo | Moderate (33% yield) | 8-Amino |

| Data adapted from aminolysis studies . |

Q. What catalytic systems enable efficient cross-coupling of this compound?

- Methodology :

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/ethanol (3:1) at 80°C couples aryl boronic acids to the 6- or 8-position.

- Heck Coupling : Pd(OAc)₂ with P(o-tolyl)₃ ligand in DMF at 120°C facilitates alkene insertion.

Q. How do this compound derivatives compare to dichloro analogs in bioactivity?

- Biological Data :

Q. What strategies mitigate competing side reactions during nucleophilic substitution?

- Optimization :

- Temperature : Reactions at –40°C in liquid ammonia suppress Chichibabin side reactions (e.g., unwanted amination).

- Protecting Groups : Boc protection of adjacent amines reduces steric clash and improves selectivity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.